molecular formula C7H4F4O3S B2545230 3-(Difluoromethoxy)-4-fluorobenzenesulfonyl fluoride CAS No. 2305252-10-0

3-(Difluoromethoxy)-4-fluorobenzenesulfonyl fluoride

Cat. No.: B2545230
CAS No.: 2305252-10-0
M. Wt: 244.16
InChI Key: LPOSOGDGGKYORA-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-fluorobenzenesulfonyl fluoride (CAS EN300-6486044) is a fluorinated aromatic sulfonyl fluoride with the molecular formula C₇H₄F₃O₃S (inferred from structural analysis). Its molecular weight is approximately 225.17 g/mol, calculated based on constituent atomic masses. The compound features a benzene ring substituted with a difluoromethoxy group (-OCF₂H) at position 3, a fluorine atom at position 4, and a sulfonyl fluoride (-SO₂F) group at position 1.

Properties

IUPAC Name

3-(difluoromethoxy)-4-fluorobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O3S/c8-5-2-1-4(15(11,12)13)3-6(5)14-7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOSOGDGGKYORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)OC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride with fluoride sources under controlled conditions . The reaction conditions often require the use of specific solvents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-4-fluorobenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include fluoride sources, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
3-(Difluoromethoxy)-4-fluorobenzenesulfonyl fluoride C₇H₄F₃O₃S 225.17 -SO₂F, -OCF₂H, -F SuFEx chemistry, protease inhibitors
Methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate C₈H₅ClF₂O₄S 270.64 -SO₂F, -Cl, -F, -COOCH₃ Sulfonamide precursors, agrochemicals
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde C₁₂H₁₂F₂O₃ (inferred) ~242.22 -OCH₂C₃H₅ (cyclopropylmethoxy), -OCF₂H, -CHO PDE4 inhibitor intermediates
4-Difluoromethoxy-3-hydroxybenzaldehyde C₈H₆F₂O₃ 188.13 -OH, -OCF₂H, -CHO Roflumilast synthesis, anti-inflammatory agents

Reactivity and Functional Group Analysis

Sulfonyl Fluoride vs. Sulfonate Esters :

  • The target compound’s -SO₂F group exhibits superior leaving-group ability compared to the methyl ester (-COOCH₃) in methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate , which requires hydrolysis to activate the sulfonamide pathway .
  • Sulfonyl fluorides are less prone to hydrolysis under physiological conditions than sulfonate esters, enhancing their utility in vivo .

Difluoromethoxy vs. Cyclopropylmethoxy/Hydroxy Groups: The difluoromethoxy (-OCF₂H) group in the target compound provides steric and electronic effects distinct from the cyclopropylmethoxy (-OCH₂C₃H₅) group in ’s benzaldehyde. In 4-difluoromethoxy-3-hydroxybenzaldehyde, the -OH group enables hydrogen bonding, increasing solubility but reducing metabolic stability compared to fluorinated analogs .

Aldehyde vs. Sulfonyl Fluoride Reactivity :

  • The aldehyde (-CHO) group in and compounds is highly reactive toward nucleophiles (e.g., amines in Schiff base formation), whereas the sulfonyl fluoride in the target compound participates in selective covalent bond formation (e.g., with tyrosine residues in proteins) .

Biological Activity

3-(Difluoromethoxy)-4-fluorobenzenesulfonyl fluoride is an organic compound that has garnered attention for its potential biological activities. This compound features a difluoromethoxy group and a sulfonyl fluoride moiety, which together may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_7H5_5F3_3O2_2S
  • Molecular Weight : 232.18 g/mol

This compound's unique combination of fluorine atoms is known to enhance metabolic stability and bioavailability, making it a candidate for further biological investigations.

The mechanism of action for this compound primarily involves its ability to interact with specific enzymes and proteins within biological pathways. The sulfonyl fluoride group can act as an electrophile, potentially forming covalent bonds with nucleophilic sites in target proteins, thereby inhibiting their functions.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in various metabolic processes, particularly those linked to cellular signaling pathways.
  • Protein Interactions : It could also interact with proteins that regulate cell growth and proliferation, suggesting a role in cancer research or treatment.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising findings:

  • Cellular Effects : Preliminary studies indicate that this compound may affect cell viability and proliferation rates in various cell lines. For example, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.
  • Enzyme Activity : In vitro assays have demonstrated that the compound can inhibit specific enzymes, which could lead to altered metabolic states in treated cells. This inhibition is thought to stem from the binding of the sulfonyl fluoride group to active sites on these enzymes .

Case Studies and Research Findings

Several case studies have explored the effects of this compound on different biological systems:

  • Case Study 1 : In a study examining its effects on human cancer cell lines, treatment with varying concentrations of the compound resulted in significant reductions in cell viability, suggesting potential as an anticancer agent. The study reported IC50_{50} values indicating effective concentrations for inducing cytotoxicity.
  • Case Study 2 : Another investigation focused on the compound's role in modulating enzyme activity involved in metabolic pathways. Results indicated that low micromolar concentrations could effectively inhibit target enzymes, supporting further exploration into therapeutic applications.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chlorideSimilar sulfonyl groupDifferent fluorine positioning affects reactivity
2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chlorideContains difluoromethoxyVariations influence biological activity
Sulfonamide derivativesLacks fluorineUsed primarily as antibiotics

The variations in functional groups significantly impact the reactivity and biological activity of these compounds, highlighting the unique role of fluorinated groups in enhancing pharmacological properties .

Q & A

Q. What are the recommended synthetic routes for 3-(Difluoromethoxy)-4-fluorobenzenesulfonyl fluoride, and what reaction conditions optimize yield and purity?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or hydrolysis of precursor sulfonyl fluorides. Key steps include:
  • Nucleophilic Substitution: Use amines, alcohols, or thiols with a base (e.g., triethylamine) in solvents like dimethyl sulfoxide (DMSO) to form sulfonamides or sulfonate esters .
  • Hydrolysis: Acidic or basic conditions (e.g., 1M HCl or NaOH) yield sulfonic acids, requiring careful pH control to avoid side reactions .
  • Purification: Advanced filtration and extraction (e.g., methyl tert-butyl ether, MTBE) achieve >98% purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer:
  • Mass Spectrometry (MS): NIST-standardized electron ionization (EI) spectra provide molecular ion peaks (e.g., m/z 270.64 for related sulfonyl chlorides) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR): 19F^{19}\text{F} NMR detects fluorinated groups (e.g., difluoromethoxy at δ -80 to -90 ppm), while 1H^{1}\text{H} NMR resolves aromatic protons .
  • Validation: Use the Fluoride Science Quality Assessment Worksheet to evaluate study rigor and reproducibility .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

  • Methodological Answer:
  • Storage: Keep in anhydrous conditions (desiccated at -20°C) to prevent hydrolysis of the sulfonyl fluoride group .
  • Handling: Use inert atmospheres (e.g., nitrogen) during reactions to avoid moisture-induced degradation .

Advanced Research Questions

Q. How does the electronic environment of the difluoromethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer:
  • Electron-Withdrawing Effects: The difluoromethoxy group (-OCF2_2H) destabilizes the sulfonyl fluoride via inductive effects, increasing electrophilicity at the sulfur center .
  • Kinetic Studies: Monitor reaction rates under varying temperatures (e.g., 25–80°C) and solvent polarities (e.g., DMSO vs. THF) to quantify activation parameters .

Q. What strategies resolve contradictions in reported hydrolysis products of sulfonyl fluorides under varying pH conditions?

  • Methodological Answer:
  • Controlled Hydrolysis: At pH < 3, hydrolysis yields sulfonic acids, while neutral/basic conditions (pH 7–12) may form sulfonate salts or esters .
  • Analytical Cross-Validation: Combine HPLC (C18 columns) and 19F^{19}\text{F} NMR to track intermediate species and confirm product ratios .

Q. How can inhibitory activity of derivatives against enzymatic targets like PCSK9 be evaluated?

  • Methodological Answer:
  • Enzyme Assays: Use fluorescence-based assays (e.g., quenched substrates) to measure IC50_{50} values for PCSK9 inhibition .
  • Structural Analogs: Compare activity of this compound with roflumilast derivatives (e.g., 4-(difluoromethoxy)-3-hydroxybenzamide), which share structural motifs for target binding .

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